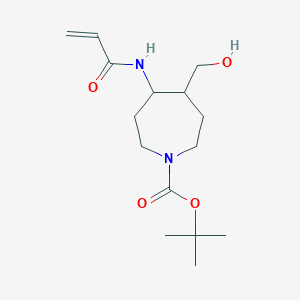

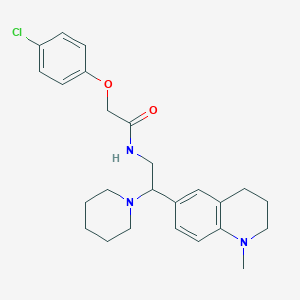

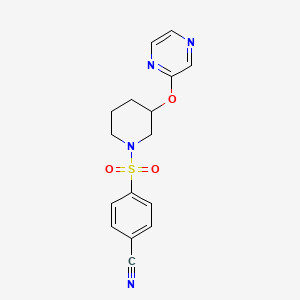

![molecular formula C24H27F3N2O3 B2409887 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199016-60-7](/img/structure/B2409887.png)

2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reagents and conditions used. Piperidones, which are related to the piperidine ring in this molecule, can be synthesized from aldehydes, ketones, and ammonium acetate . Trifluoromethylpyridines, which are related to the pyridine ring in this molecule, can be synthesized using various methods, including the use of trifluoromethylating reagents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and piperidine rings are planar, while the phenyloxane ring is likely to adopt a chair conformation. The carbonyl group is polar and may participate in hydrogen bonding or dipole-dipole interactions. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring can undergo electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The trifluoromethyl group is generally inert but can influence the reactivity of the rest of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups. Its melting and boiling points would depend on the strength of the intermolecular forces. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthetic Chemistry Applications

The research demonstrates the utility of piperidine and related compounds in synthetic chemistry, particularly in the formation of complex molecules and reaction intermediates:

- Stereochemistry in Synthetic Reactions : Piperidine-catalyzed reactions have been shown to influence the stereochemistry of ionic thiol addition to acetylenic ketones, indicating the role of catalysts in determining product configurations in synthetic pathways (Omar & Basyouni, 1974).

- Luminescence Properties in Material Science : The synthesis of europium (III) complexes with piperidine showcases the application in developing materials with specific luminescence properties, highlighting the intersection of synthetic chemistry and material science (Moriguchi et al., 2017).

- Three-component Synthesis : Demonstrates the utility of piperidine in facilitating multi-component synthetic reactions, leading to novel pyridine derivatives with potential applications in various chemical synthesis contexts (Feng, 2011).

Material Science and Coordination Chemistry

The research also highlights the applications in material science and coordination chemistry, particularly in the development of new materials and the study of their properties:

- Metal Complex Synthesis : Studies on the formation of metal complexes with piperidine derivatives provide insights into the design of new materials with desired electronic and structural properties (Tacke et al., 2003).

- Conducting Polymers from Low Oxidation Potential Monomers : Explores the synthesis of conducting polymers from monomers based on pyrrole and related compounds, underscoring the potential of these materials in electronic applications (Sotzing et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many bioactive molecules work by binding to a specific protein and modulating its activity. The specific shape and functional groups of the molecule would determine which protein it can bind to and how it influences the protein’s function .

Safety and Hazards

properties

IUPAC Name |

(4-phenyloxan-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N2O3/c25-24(26,27)20-7-4-8-21(28-20)32-17-18-9-13-29(14-10-18)22(30)23(11-15-31-16-12-23)19-5-2-1-3-6-19/h1-8,18H,9-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTSWNWIOQTXBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)

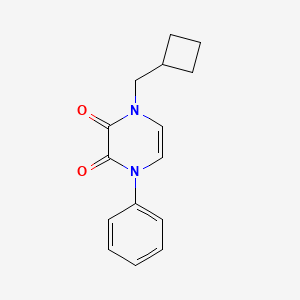

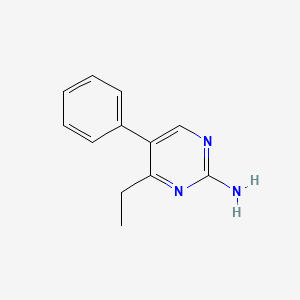

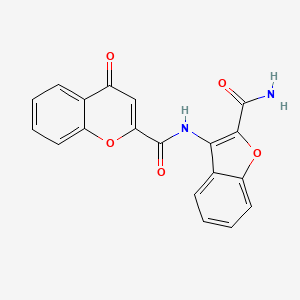

![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)